molecular formula C27H25NO2 B15468083 N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 55526-24-4

N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Cat. No.: B15468083
CAS No.: 55526-24-4
M. Wt: 395.5 g/mol
InChI Key: KDMXIQJIVFETAO-UHFFFAOYSA-N
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Description

N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS: 55526-24-4) is a spirocyclic compound characterized by a central spiro junction linking two benzopyran moieties. Its molecular formula is C27H25NO2, with a molecular weight of 395.5 g/mol . The structure features a diethylamine group at the 7-position of one benzopyran ring and a phenyl substituent at the 3'-position of the adjacent spiro-linked ring.

Properties

CAS No.

55526-24-4

Molecular Formula

C27H25NO2

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-diethyl-3'-phenyl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C27H25NO2/c1-3-28(4-2)23-15-14-21-16-17-27(30-26(21)19-23)24(20-10-6-5-7-11-20)18-22-12-8-9-13-25(22)29-27/h5-19H,3-4H2,1-2H3

InChI Key

KDMXIQJIVFETAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine (CAS Number: 55526-24-4) is a synthetic organic compound characterized by its unique spirobi[2H-1-benzopyran] structure. This compound is gaining attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structure, and various biological effects.

The molecular formula of this compound is C27H25NO2C_{27}H_{25}NO_{2} with a molecular weight of approximately 395.49 g/mol. Key physical properties include:

PropertyValue
Molecular Weight395.49 g/mol
Density1.22 g/cm³
Boiling Point575.4 °C at 760 mmHg
Flash Point192.6 °C

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach may include:

  • Formation of the spiro structure through cyclization reactions.
  • Introduction of the diethylamino group via alkylation methods.
  • Substitution of the phenyl group to enhance biological activity.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

1. Antimicrobial Activity

  • Compounds similar to this compound have shown significant activity against various microbial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. These compounds were tested at concentrations ranging from 0.25 mg/mL to 1 mg/mL and exhibited better efficacy than standard antibiotics like streptomycin .

2. Antitumor Activity

  • Preliminary studies have indicated that this compound may possess cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). These studies typically evaluate antiproliferative activity at concentrations around 25 µM .

3. Anti-inflammatory Effects

  • Similar compounds have been noted for their anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activities associated with derivatives of spiro compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy
A study highlighted a series of synthesized spiro compounds that demonstrated superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells
Research involving derivatives indicated that certain modifications to the spiro structure enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization can lead to more potent anticancer agents .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Structural Features
N,N-Diethyl-3'-phenyl-2,2'-spirobi[2H-1-benzopyran]-7-amine Diethylamine (7-position), Phenyl (3') C27H25NO2 55526-24-4 Smaller alkyl groups (diethyl), moderate steric bulk
N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine Dibenzylamine (7), Methyl (3) C32H27NO2 94232-73-2 Bulky dibenzyl groups, methyl at 3-position enhances rigidity
N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine Dibenzylamine (7), Isopropyl (3') C33H31NO2 Not provided Isopropyl group introduces greater steric hindrance at 3'
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-7-amine derivative Dimethyl, phenyl (spiroindole core) C38H34N2O 57771-08-1 Indole-based spiro system with dimethyl groups, higher aromaticity

Key Observations :

  • Spiro Core Variations : Replacement of benzopyran with indole (57771-08-1) alters electronic properties, increasing conjugation and photostability .

Physicochemical and Functional Properties

  • Lipophilicity : Diethyl-substituted compounds (55526-24-4) are less lipophilic (logP ~4.2 estimated) than dibenzyl derivatives (logP ~6.5 for 94232-73-2), impacting membrane permeability in biological systems .
  • Photochromism : Spirobenzopyrans exhibit reversible ring-opening under UV light, but the diethyl-phenyl variant may show slower kinetics due to reduced steric strain compared to bulkier analogues .
  • Catalytic Potential: Spiro bis(pyrazole) ligands (e.g., from ) demonstrate efficacy in asymmetric catalysis, suggesting that the diethyl-phenyl spirobenzopyran could serve as a chiral ligand scaffold, though this remains unexplored in the provided data .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDichloromethane or tolueneEnhances solubility of intermediates ()
Temperature60–80°C for cyclizationBalances reaction rate vs. side products ()
CatalystsTriethylamine or palladium complexesAccelerates coupling reactions ()

Basic: Which spectroscopic techniques are most effective for characterizing spirobi[benzopyran] derivatives?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identifies substituents (e.g., diethylamino protons at δ 1.2–1.5 ppm; phenyl protons at δ 7.2–7.6 ppm) ().
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the spirobi framework ().
  • HPLC : Monitors purity (>95% purity threshold for pharmacological studies) ().
  • Mass Spectrometry : Confirms molecular weight (e.g., C32H27NO2: m/z 457.2 [M+H]+) ().

Advanced: How can researchers resolve contradictions in reported bioactivity data for spirobi[benzopyran] derivatives?

Answer: Contradictions often arise from structural variations or assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing 3'-phenyl with nitro groups) and test activity in standardized assays ().
  • Assay Harmonization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds ().
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups at the 6-position enhance antihypertensive activity ()).

Example : A 2024 study found that 3'-phenyl derivatives showed weak enzyme inhibition, while 3'-nitro analogs exhibited IC50 values <1 μM (). This highlights the need for precise structural documentation.

Advanced: What strategies improve the photostability of spirobi[benzopyran] derivatives for material science applications?

Answer: Photostability is critical for optoelectronic devices. Key strategies:

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at the 7-position to reduce photodegradation ().
  • Encapsulation : Embed derivatives in polymer matrices (e.g., PMMA) to shield from UV exposure ().
  • Accelerated Aging Tests : Expose samples to controlled UV light (λ = 365 nm) and monitor degradation via UV-Vis spectroscopy ().

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